

2-Amino-1-morpholinoethanone: A Versatile Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: 2-Amino-1-morpholinoethanone

Cat. No.: B112782

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Introduction: The Strategic Value of the Morpholine Moiety in Medicinal Chemistry

The morpholine ring is a privileged heterocyclic motif frequently incorporated into the architecture of small-molecule drugs.^{[1][2]} Its prevalence in medicinal chemistry can be attributed to a combination of favorable physicochemical and biological properties. The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and serve as a crucial pharmacophore for interacting with biological targets.^{[3][4]} **2-Amino-1-morpholinoethanone**, also known as N-(aminoacetyl)morpholine, represents a particularly valuable building block for drug discovery. It provides a readily functionalizable primary amine for the introduction of diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a detailed overview of the applications of **2-amino-1-morpholinoethanone** in pharmaceutical research, complete with detailed protocols for its derivatization and examples of its incorporation into bioactive molecules.

Physicochemical Properties and Handling

2-Amino-1-morpholinoethanone is commercially available, typically as its hydrochloride salt, which enhances its stability and handling properties.

Property	Value	Reference
Chemical Formula	C ₆ H ₁₂ N ₂ O ₂	
Molecular Weight	144.17 g/mol	
CAS Number	56414-96-1	
Appearance	White to off-white solid	Commercially available data
Storage	Store at 2-8 °C, protect from moisture	Commercially available data

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling **2-amino-1-morpholinoethanone**. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

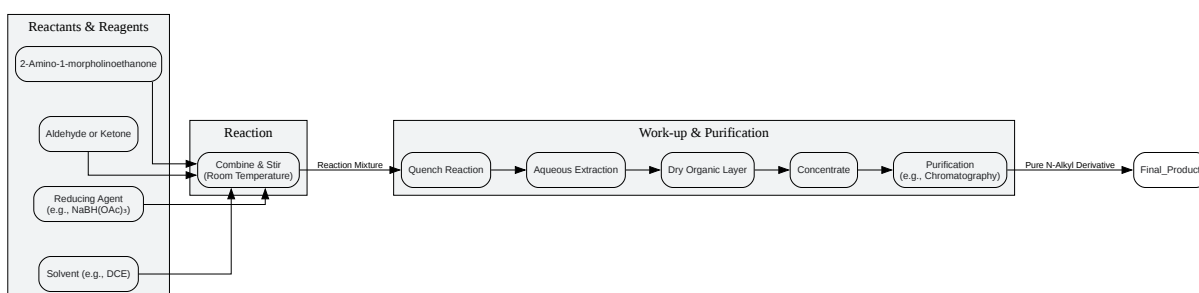
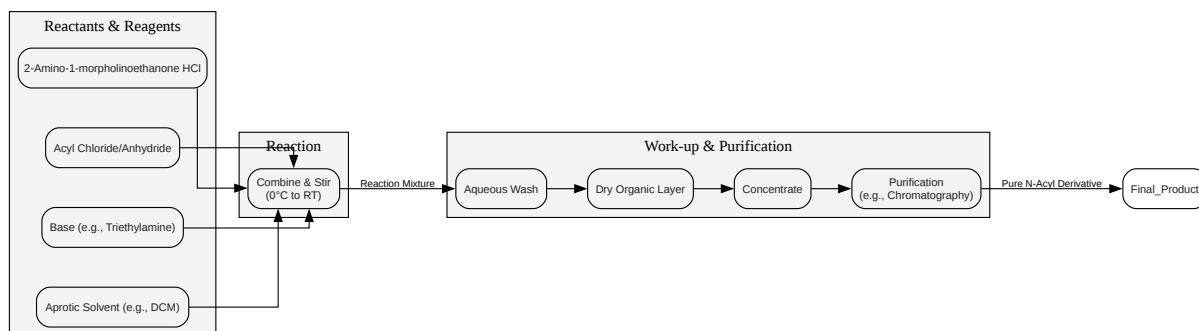
Core Synthetic Transformations: Building Diverse Libraries

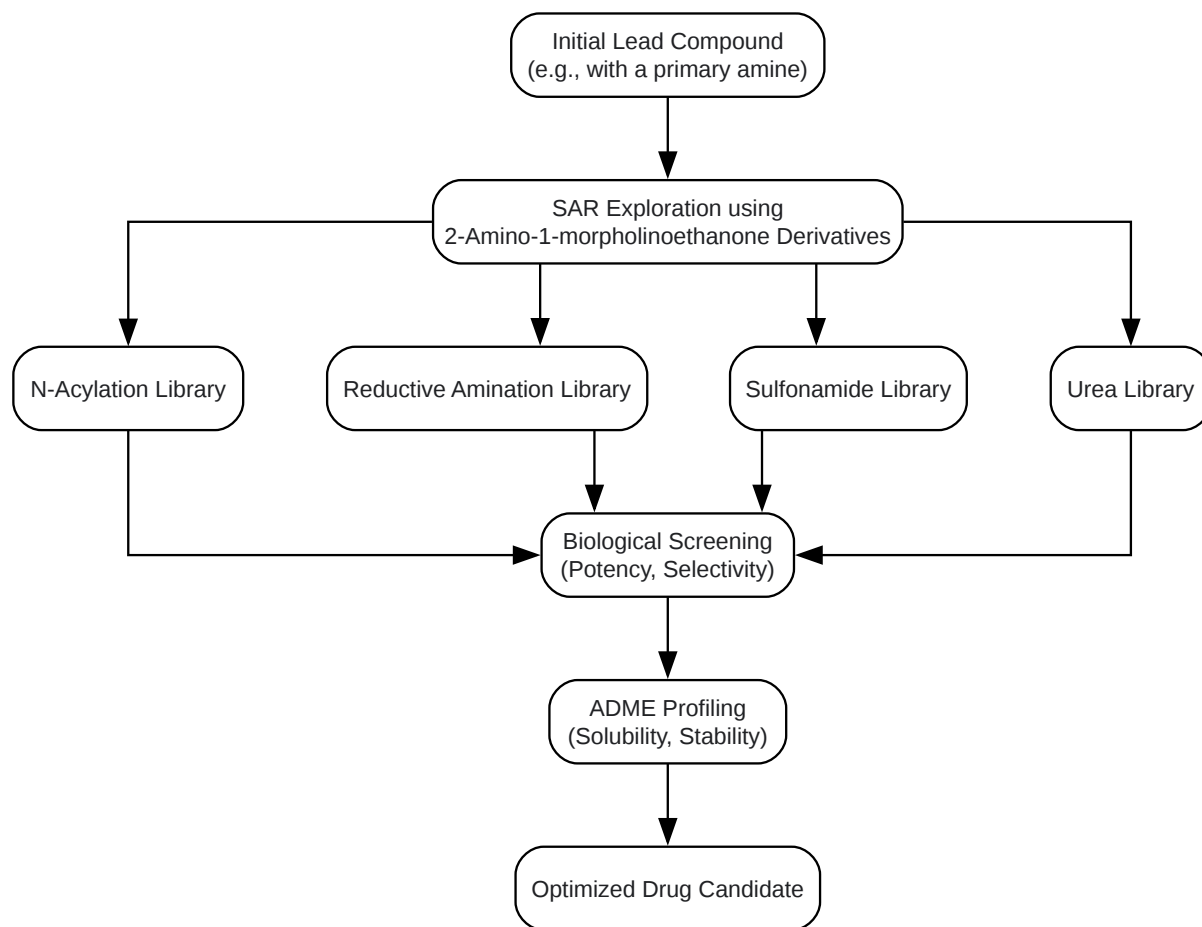
The primary amino group of **2-amino-1-morpholinoethanone** is a versatile handle for a variety of chemical transformations. The following sections detail protocols for key reactions used to generate libraries of derivatives for pharmacological screening.

N-Acylation: Formation of Amide Derivatives

N-acylation is a fundamental reaction for introducing a wide range of substituents onto the primary amine of **2-amino-1-morpholinoethanone**. The resulting amide bond is a common feature in many drug molecules.

Reaction Workflow: N-Acylation





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Sources

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